2-Mercapto-3-o-tolyl-3H-quinazolin-4-one
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Overview
Description
2-Mercapto-3-o-tolyl-3H-quinazolin-4-one is a heterocyclic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, features a mercapto group (-SH) and a tolyl group (a methyl-substituted phenyl group) attached to the quinazolinone core, which may contribute to its unique chemical and biological properties .
Mechanism of Action
Target of Action
Quinazolinone derivatives, a class to which this compound belongs, have been known to exhibit a broad spectrum of pharmacological activities .
Mode of Action
Quinazolinones generally interact with their targets through a variety of mechanisms, depending on the specific derivative and target .
Biochemical Pathways
Quinazolinones have been reported to impact a wide range of biological activities, suggesting they may interact with multiple pathways .
Result of Action
Quinazolinones have been reported to exhibit a broad range of biological activities, including antimicrobial, antimalarial, anticancer, and anti-inflammatory effects .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 2-Mercapto-3-o-tolyl-3H-quinazolin-4-one are largely derived from its quinazolinone core. Quinazolinone derivatives are known to interact with a variety of enzymes, proteins, and other biomolecules
Cellular Effects
They can impact cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Quinazolinone derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Mercapto-3-o-tolyl-3H-quinazolin-4-one typically involves the cyclization of anthranilic acid derivatives with appropriate reagents. One common method is the reaction of anthranilic acid with isothiocyanates, followed by cyclization to form the quinazolinone core . The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like sodium ethoxide or potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Mercapto-3-o-tolyl-3H-quinazolin-4-one can undergo various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The quinazolinone core can be reduced under specific conditions to yield dihydroquinazolinones.
Substitution: The mercapto group can participate in nucleophilic substitution reactions, forming thioethers or thioesters.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Alkyl halides or acyl chlorides are typical reagents for substitution reactions.
Major Products
Oxidation: Disulfides or sulfonic acids.
Reduction: Dihydroquinazolinones.
Substitution: Thioethers or thioesters.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Potential therapeutic agent for treating bacterial infections and certain types of cancer.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 2-Mercapto-3-phenylquinazolin-4-one
- 2-Mercapto-3-methylquinazolin-4-one
- 2-Mercapto-3-ethylquinazolin-4-one
Uniqueness
2-Mercapto-3-o-tolyl-3H-quinazolin-4-one is unique due to the presence of the o-tolyl group, which may enhance its lipophilicity and influence its biological activity. This structural variation can result in different pharmacokinetic and pharmacodynamic properties compared to other similar compounds .
Properties
IUPAC Name |
3-(2-methylphenyl)-2-sulfanylidene-1H-quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2OS/c1-10-6-2-5-9-13(10)17-14(18)11-7-3-4-8-12(11)16-15(17)19/h2-9H,1H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITSACSSSWMTFGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=O)C3=CC=CC=C3NC2=S |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60974773 |
Source
|
Record name | 3-(2-Methylphenyl)-2-sulfanylquinazolin-4(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60974773 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5936-35-6 |
Source
|
Record name | 3-(2-Methylphenyl)-2-sulfanylquinazolin-4(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60974773 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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